![molecular formula C12H21NO2 B5660571 1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B5660571.png)
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyrrolidine derivative with a suitable butenone precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and butenone analogs. Examples include:
- Pyrrolidine
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9(2)6-10(14)13-7-11(3,4)12(5,15)8-13/h6,15H,7-8H2,1-5H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJWOCBWACEMGP-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CC(C(C1)(C)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)N1C[C@](C(C1)(C)C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(5-cyclopropyl-1H-pyrazole-3-carbonyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5660497.png)
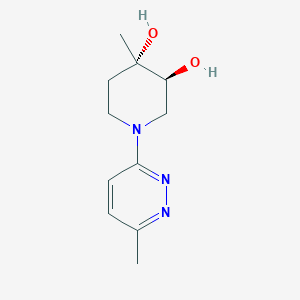
![4-[(Z)-1-(4-ACETYLANILINO)METHYLIDENE]-3-METHYL-1-PHENYL-1H-PYRAZOL-5-ONE](/img/structure/B5660507.png)
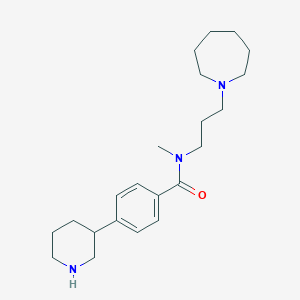
![7-(tetrahydro-2H-pyran-4-yl)-2-(4H-1,2,4-triazol-4-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5660530.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5660534.png)
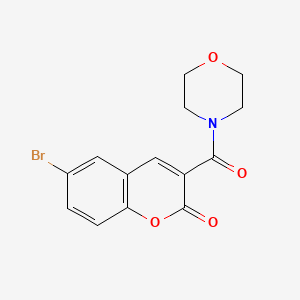
![ethyl 4-{[3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B5660550.png)
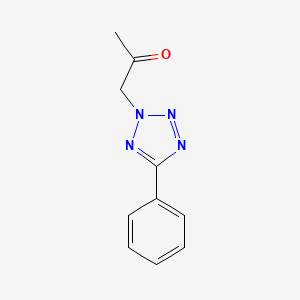
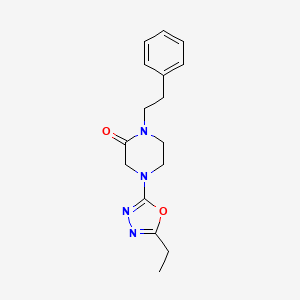
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5660581.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5660586.png)
![N-[2-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5660588.png)
![1-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5660590.png)
